2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
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Overview
Description
2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group at the second position, a furan-3-ylmethyl group, and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the following steps:
Preparation of 2-chlorobenzoyl chloride: This can be achieved by reacting 2-chlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the amide bond: The 2-chlorobenzoyl chloride is then reacted with furan-3-ylmethylamine and 2-methoxyethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid in solvents such as acetone or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the corresponding amine derivatives.
Scientific Research Applications
2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The chloro group and the furan ring may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(furan-2-ylmethyl)-N-(2-methoxyethyl)benzamide
- 2-chloro-N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)benzamide
- 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxypropyl)benzamide
Uniqueness
2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is unique due to the specific positioning of the furan-3-ylmethyl and 2-methoxyethyl groups, which can influence its chemical reactivity and biological activity. The presence of the chloro group also adds to its distinctiveness by providing a site for further functionalization.
Properties
IUPAC Name |
2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-19-9-7-17(10-12-6-8-20-11-12)15(18)13-4-2-3-5-14(13)16/h2-6,8,11H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLVCPANDKWYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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